Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is a chemical compound with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzofuran ring fused with an amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a base.
Attachment of the Amine Group: The amine group is introduced through reductive amination or other amination reactions.
Industrial Production Methods
the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the production .
Chemical Reactions Analysis
Types of Reactions
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, potentially modulating their activity. The amine group may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1-benzofuran-5-ylmethylamine: Lacks the butyl group, which may affect its biological activity and chemical properties.
Uniqueness
Butyl(2,3-dihydro-1-benzofuran-5-ylmethyl)amine is unique due to the presence of both the butyl and amine groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-5-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H19NO/c1-2-3-7-14-10-11-4-5-13-12(9-11)6-8-15-13/h4-5,9,14H,2-3,6-8,10H2,1H3 |
InChI Key |
XCXCYHUKVHOUBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=CC2=C(C=C1)OCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.